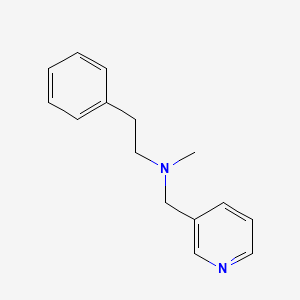![molecular formula C23H18BrFN2O2 B5119279 2-(4-bromophenyl)-3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5119279.png)
2-(4-bromophenyl)-3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone is a chemical compound that belongs to the quinazolinone family. This compound has gained significant attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. It has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone has been found to exhibit several biochemical and physiological effects. It has been found to inhibit the activity of COX-2, an enzyme that is involved in the inflammatory response. It has also been found to inhibit the activity of MMP-2 and MMP-9, which are involved in the development and progression of cancer. Additionally, it has been found to modulate the activity of certain neurotransmitters that are involved in the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromophenyl)-3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It is also relatively stable and can be stored for extended periods. However, it also has certain limitations. It is highly insoluble in water, which can make it difficult to use in certain experiments. It is also relatively expensive, which can limit its use in certain research settings.
Direcciones Futuras
There are several future directions for the study of 2-(4-bromophenyl)-3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in combination with other therapeutic agents for the treatment of cancer. Additionally, further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 2-(4-bromophenyl)-3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone involves the reaction of 4-bromoaniline, 2-fluorobenzaldehyde, and 3-(bromomethyl)propylamine in the presence of a base and a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the final product.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-3-[3-(2-fluorophenoxy)propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrFN2O2/c24-17-12-10-16(11-13-17)22-26-20-8-3-1-6-18(20)23(28)27(22)14-5-15-29-21-9-4-2-7-19(21)25/h1-4,6-13H,5,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYLLVKYCLBAME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=C(C=C3)Br)CCCOC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide](/img/structure/B5119202.png)

![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-chlorobenzamide](/img/structure/B5119217.png)

![N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B5119222.png)
![2-(3-chlorophenyl)-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]acetamide](/img/structure/B5119239.png)
![N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5119241.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-methylbenzamide](/img/structure/B5119242.png)
![4-fluoro-N-[(isobutylamino)carbonothioyl]benzamide](/img/structure/B5119249.png)
![4-chloro-N-[3-(4-morpholinyl)propyl]-2-nitrobenzamide](/img/structure/B5119257.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[3-(methylthio)benzyl]butanamide](/img/structure/B5119265.png)
![ethyl 1-[4-(methylthio)benzyl]-3-piperidinecarboxylate](/img/structure/B5119270.png)
![N-(2-methoxyethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide](/img/structure/B5119274.png)
![N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B5119285.png)